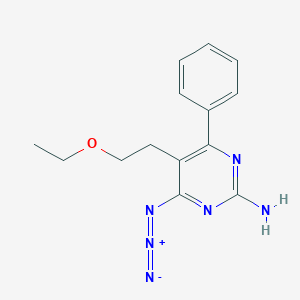![molecular formula C16H16ClN5O3S B078658 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride CAS No. 14970-38-8](/img/structure/B78658.png)
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellowish powder that is soluble in water and organic solvents. MTT is widely used in cell viability assays to determine the number of viable cells in a given sample.
Mécanisme D'action
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the presence of NAD(P)H and succinate dehydrogenase. The formazan product is insoluble in water and organic solvents, and it accumulates in the mitochondria of viable cells.
Effets Biochimiques Et Physiologiques
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is not known to have any significant biochemical or physiological effects on cells. It is simply used as a tool to determine the number of viable cells in a given sample.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride has several advantages as a cell viability assay. It is simple to use, inexpensive, and provides a rapid and accurate measurement of cell viability. However, there are also some limitations to using 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride. It is not suitable for use with all cell types, and it can be affected by various factors such as pH, temperature, and the presence of certain compounds.
Orientations Futures
There are several future directions for the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in scientific research. One area of interest is the development of new 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride derivatives that can be used for more specific applications. Another area of interest is the development of new assays that can be used in combination with 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to provide more comprehensive information about cell viability. Additionally, there is ongoing research into the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in the development of new cancer therapies and the study of mitochondrial function in disease states.
Méthodes De Synthèse
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is synthesized by the reaction of 3-methylbenzothiazolium iodide with 3-methyl-3-(4-nitrophenyl)triazen-1-amine in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to yield 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride as a yellowish powder.
Applications De Recherche Scientifique
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is widely used in scientific research as a cell viability assay. It is used to determine the number of viable cells in a given sample. This is done by adding 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to the sample, which is then converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the purple color is proportional to the number of viable cells in the sample.
Propriétés
Numéro CAS |
14970-38-8 |
|---|---|
Nom du produit |
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride |
Formule moléculaire |
C16H16ClN5O3S |
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;chloride |
InChI |
InChI=1S/C16H16N5O3S.ClH/c1-19-14-9-8-13(24-3)10-15(14)25-16(19)17-18-20(2)11-4-6-12(7-5-11)21(22)23;/h4-10H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ULJTXYUETZXPSS-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES canonique |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Autres numéros CAS |
89923-56-8 14970-38-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



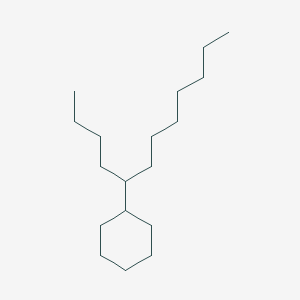
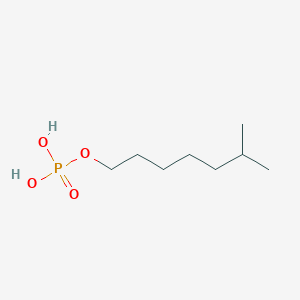
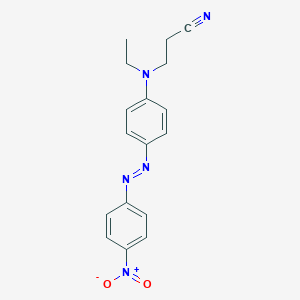
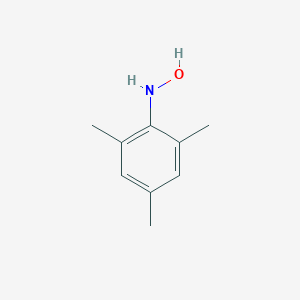
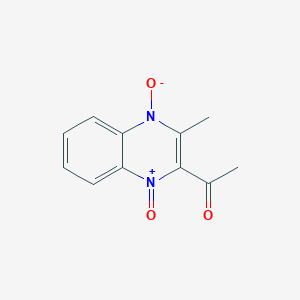
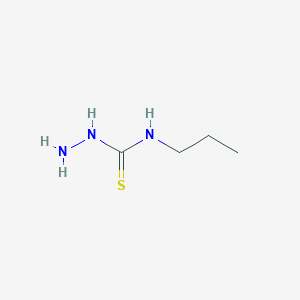
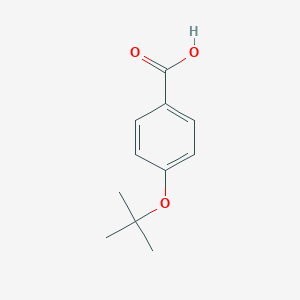
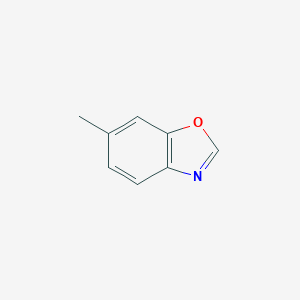
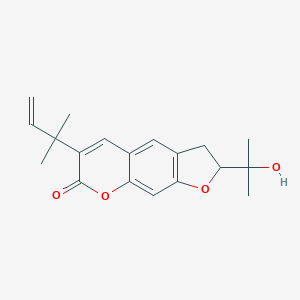
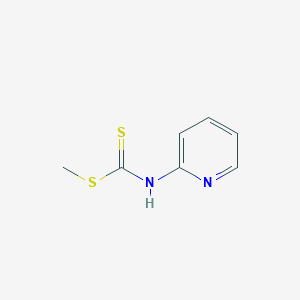
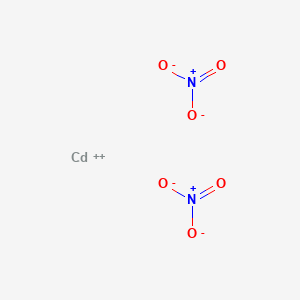

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
